molecular formula C10H7ClFNO B1521598 2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole CAS No. 1152546-37-6

2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole

Cat. No.: B1521598
CAS No.: 1152546-37-6
M. Wt: 211.62 g/mol
InChI Key: HAPVCPWILRMUPT-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole is a heterocyclic compound featuring a five-membered oxazole ring substituted with a chloromethyl group (-CH2Cl) at position 2 and a 3-fluorophenyl group at position 5 (Figure 1). The oxazole core is aromatic, contributing to stability and enabling π-π interactions, while the substituents modulate electronic and steric properties. This compound is part of a broader class of oxazole derivatives studied for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c11-5-10-13-6-9(14-10)7-2-1-3-8(12)4-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPVCPWILRMUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure includes a chloromethyl group and a 3-fluorophenyl group, which significantly influence its reactivity and interaction with biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and potential therapeutic applications.

Structural Characteristics

The compound has a molecular formula of C10_{10}H8_{8}ClF N2_{2}O and a molecular weight of 211.62 g/mol. The presence of both chlorine and fluorine enhances its stability and lipophilicity, making it suitable for pharmaceutical applications.

Property Value
Molecular FormulaC10_{10}H8_{8}ClF N2_{2}O
Molecular Weight211.62 g/mol
Functional GroupsChloromethyl, Fluorophenyl
ClassificationOxazole

The biological activity of this compound primarily involves its interactions with specific molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This mechanism can influence various biochemical pathways, including:

  • Signal Transduction : Modulating pathways that control cellular responses.
  • Metabolic Processes : Affecting enzyme functions critical for metabolic pathways.

The compound's ability to act as a probe in biochemical assays highlights its utility in studying enzyme activities and protein interactions.

Anticancer Properties

Recent studies indicate that derivatives of oxazole compounds exhibit significant anticancer activities. For instance, related compounds have shown potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A-549 (lung cancer), and HT-1080 (fibrosarcoma). The IC50_{50} values for these compounds often fall within the micromolar range, demonstrating their potential as anticancer agents .

Cell Line IC50_{50} Value (µM)
MCF-70.65 - 15.63
A-54919.56
HT-1080Varies by derivative

Mechanisms of Anticancer Activity

The anticancer mechanisms include:

  • Induction of Apoptosis : Many oxazole derivatives induce apoptosis via activation of caspase pathways.
  • Cell Cycle Arrest : Compounds have been shown to cause G2/M phase arrest in cancer cells.
  • Inhibition of Key Enzymes : Some derivatives selectively inhibit enzymes involved in cancer progression, such as VEGFR-2 and focal adhesion kinase (FAK) .

Study on Anticancer Activity

A study synthesized several oxazole derivatives and evaluated their cytotoxicity against various cancer cell lines. One notable compound exhibited an IC50_{50} value of 19.56 µM against HT-1080 cells and induced apoptosis through caspase activation .

Study on Mechanisms

Another investigation into the mechanisms revealed that specific oxazole derivatives could inhibit the activity of key signaling pathways involved in tumor growth and metastasis. For example, compounds targeting VEGFR-2 showed IC50_{50} values as low as 11 nM in enzymatic assays .

Scientific Research Applications

Structural Characteristics

The compound features a chloromethyl group at the second position and a 3-fluorophenyl group at the fifth position of the oxazole ring. Its molecular formula is C11_{11}H8_{8}ClF N2_{2}O, with a molecular weight of approximately 211.62 g/mol. The presence of both chlorine and fluorine atoms enhances its stability and lipophilicity, making it suitable for pharmaceutical applications .

Organic Synthesis

2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole serves as a versatile building block in organic synthesis. Its reactive chloromethyl group can participate in nucleophilic substitution reactions, enabling the formation of various derivatives. This compound can be synthesized through several methods, including:

  • Nitrile Oxides Reaction : Reacting nitrile oxides with dichloropropenes can yield different regioisomers of chloromethyl isoxazoles.
  • Functionalization : The compound's structure allows for functionalization at different positions, leading to diverse chemical entities that may exhibit unique biological activities.

Medicinal Chemistry

The compound is primarily explored for its potential medicinal applications:

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, hybrid molecules incorporating oxazole moieties have shown significant cytotoxic effects against various cancer cell lines, including fibrosarcoma (HT-1080), breast (MCF-7 and MDA-MB-231), and lung carcinoma (A-549) cells .

In one study, specific derivatives demonstrated IC50_{50} values as low as 19.56 µM against HT-1080 cells, indicating their potential as effective anticancer agents .

Other Biological Activities

Beyond anticancer properties, there is ongoing research into the antimicrobial effects of this compound derivatives. The structural features that confer stability may also enhance their interaction with biological targets such as enzymes or receptors involved in microbial resistance mechanisms .

Summary Table of Applications

Application AreaDescriptionExample Findings
Organic SynthesisServes as a building block for synthesizing complex heterocyclesVersatile reactions leading to functionalized derivatives
Anticancer ActivityExhibits cytotoxic effects against various cancer cell linesIC50_{50} values as low as 19.56 µM against HT-1080
Mechanism of ActionInduces apoptosis via caspase activation; interacts with proteinsStable protein-ligand complexes formed
Antimicrobial ActivityPotential effects against microbial pathogens; ongoing researchSpecific interactions yet to be fully elucidated

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) serves as a primary reactive site due to its electrophilic nature. Key transformations include:

Reaction Type Reagents/Conditions Products Mechanistic Notes
SN2 DisplacementSodium azide (NaN₃) in DMF, 80°CAzide derivative (-CH₂N₃)Proceeds via backside attack; high regioselectivity .
Thiol SubstitutionPotassium thiolate (KSH), EtOHThioether (-CH₂S-)Polar aprotic solvents enhance nucleophilicity .
Amine AlkylationPrimary amines (RNH₂), refluxSecondary amines (-CH₂NHR)Base-free conditions prevent elimination .

Key Finding : Zn(OTf)₂ catalysis accelerates substitution by stabilizing transition states through Lewis acid activation of the chloromethyl group .

Cyclization and Ring-Opening Reactions

The oxazole ring participates in regioselective cyclization under metal catalysis:

Table 1: Cyclization Pathways

Catalyst Conditions Product Yield
FeCl₃Toluene, 110°C4-(Chloromethyl)isoxazole derivative75%
ZnI₂DCM, room temperature5-(Chloromethyl)isoxazole derivative78%

Mechanism :

  • Coordination of Zn(OTf)₂ to the oxazole’s nitrogen enhances electrophilicity at C2.

  • Intramolecular 5-exo-dig cyclization forms oxazoline intermediates .

  • Hydrolysis yields stable products with retained fluorophenyl substituents .

Electrophilic Aromatic Substitution (EAS)

The 3-fluorophenyl group directs EAS reactions to specific positions:

Table 2: EAS Reactivity

Reagent Position Product Selectivity
HNO₃/H₂SO₄metaNitro-substituted derivative>90%
Br₂/FeBr₃paraBromo-substituted derivative85%

Note : Fluorine’s electron-withdrawing effect deactivates the ring but enhances meta/para selectivity due to resonance and inductive effects .

Oxidation and Reduction Pathways

The chloromethyl group and oxazole ring undergo redox transformations:

Table 3: Redox Reactions

Reaction Reagents Product Application
OxidationKMnO₄, acidic H₂OCarboxylic acid (-COOH)Bioactive intermediate
ReductionLiAlH₄, THFPrimary alcohol (-CH₂OH)Solubility enhancement

Critical Insight : Over-oxidation of the oxazole ring is avoided using mild conditions (e.g., H₂O₂/Fe²⁺) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the fluorophenyl ring:

Coupling Type Catalyst Substrate Product
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acidsBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃Primary aminesAminated analogs

Yield Optimization : Ligand choice (e.g., XPhos) improves efficiency to >85% .

Mechanistic Studies and Computational Insights

DFT calculations reveal:

  • Transition state energy for SN2 displacement: 18.3 kcal/mol .

  • Charge distribution: Chloromethyl carbon carries +0.52 partial charge, favoring nucleophilic attack .

Synthetic Utility : These reactions enable access to:

  • Antimicrobial agents via azide-alkyne cycloaddition .

  • COX-2 inhibitors through thioether linkages .

Comparison with Similar Compounds

Key Structural Features :

  • Chloromethyl group : Enhances reactivity for further functionalization (e.g., nucleophilic substitution).

Comparison with Structural Analogs

Halogen-Substituted Phenyl Analogs

Substituting the fluorine atom on the phenyl ring with other halogens significantly alters physicochemical and biological properties:

Compound Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications References
2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole -F (3) 211.63 Potential fluorescence applications
2-(Chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole -Cl (3) 228.08 Higher lipophilicity; antimicrobial
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole -Cl (4) 228.08 Improved metabolic stability
2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole -Cl (2,3) 262.53 Enhanced steric hindrance

Key Observations :

  • Fluorine vs. Chlorine : The smaller size and higher electronegativity of fluorine improve solubility and hydrogen-bonding capacity compared to chlorine .
  • Substituent Position : 3-Substituted phenyl groups (e.g., 3-F or 3-Cl) may enhance target binding in bioactive compounds due to optimized steric alignment, whereas 4-substituted analogs (e.g., 4-Cl) favor planar molecular geometries .

Positional Isomers of the Oxazole Ring

Variations in substituent positions on the oxazole ring influence reactivity and applications:

Compound Substituent Positions Molecular Weight (g/mol) Key Properties References
This compound -CH2Cl (2), -Ph-F (5) 211.63 Versatile synthetic intermediate
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole -CH2Cl (4), -Me (5), -Ph-Me (2) 235.70 Increased steric bulk; reduced reactivity
4-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole -CH2Cl (4), -Ph-Cl (5) 228.08 Tailored for solid-state packing

Key Observations :

  • Position 2 vs. 4 : Chloromethyl at position 2 (target compound) facilitates nucleophilic substitution reactions more effectively than position 4 due to reduced steric hindrance .
  • Methyl Substituents : Additional methyl groups (e.g., at position 5) increase hydrophobicity but may limit solubility .

Heterocyclic Variants: Oxazole vs. Oxadiazole

Replacing the oxazole ring with oxadiazole alters electronic properties and bioactivity:

Compound Heterocycle Molecular Weight (g/mol) Key Properties References
This compound Oxazole 211.63 Moderate electron deficiency
3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole Oxadiazole 262.73 Higher thermal stability
5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole Bis-oxazole 382.38 Fluorescence; π-π stacking

Key Observations :

  • Oxadiazoles : Exhibit greater electron deficiency and thermal stability, making them suitable for high-temperature applications .
  • Bis-Oxazole Systems : Extended conjugation (e.g., ortho-POPOP derivatives) enhances fluorescence properties, as seen in 5-(4-fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole, which forms C–H⋯F hydrogen bonds and π-π interactions in the crystal lattice .

Antimicrobial Activity

Oxazole derivatives with electron-withdrawing substituents (e.g., -Cl, -F) show enhanced antimicrobial effects. For example, Katariya et al. (2021) demonstrated that 5-(4-bromophenyl)-1,3-oxazole derivatives inhibit microbial growth via aromatase binding . The 3-fluorophenyl group in the target compound may similarly improve target affinity compared to non-halogenated analogs.

Fluorescence and Material Science

The ortho-POPOP derivative () exhibits strong fluorescence due to its extended π-system, suggesting that this compound could serve as a precursor for fluorescent probes if further functionalized .

Tables and Figures :

  • Figure 1 : Structure of this compound.
  • Table 1 : Halogen-substituted phenyl analogs and their properties.
  • Table 2 : Comparison of oxazole and oxadiazole derivatives.

Preparation Methods

Starting Materials and Key Precursors

  • 3-Fluorobenzaldehyde : Commonly used as the fluorophenyl source.
  • Chloroacetonitrile : Provides the chloromethyl moiety.
  • Additional reagents such as bases (e.g., triethylamine), cyclization agents, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed.

Synthetic Route Overview

The synthesis generally proceeds via the following key steps:

  • Condensation/Cyclization to form the Oxazole Core
    The reaction of 3-fluorobenzaldehyde with chloroacetonitrile under basic or acidic catalysis leads to the formation of an intermediate that cyclizes to generate the oxazole ring. This step often involves heating under reflux conditions to drive the cyclization.

  • Introduction of the Chloromethyl Group
    The chloromethyl substituent at position 2 is typically introduced via the use of chloroacetonitrile or chloromethylating agents during the cyclization step, ensuring the chloromethyl group is positioned correctly on the oxazole ring.

  • Purification and Isolation
    The crude product is purified using chromatographic techniques or recrystallization to achieve high purity suitable for further applications.

Representative Synthetic Procedure

Step Reagents/Conditions Description Outcome
1 3-Fluorobenzaldehyde + chloroacetonitrile + base (e.g., triethylamine) Reaction in solvent (THF or DMF), reflux at 60–100°C Formation of intermediate precursor
2 Cyclization under reflux Promotes ring closure to form oxazole core Formation of 2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole
3 Purification via chromatography or recrystallization Removal of impurities and by-products Pure target compound

Reaction Conditions and Optimization

  • Temperature : Reflux temperatures between 60°C and 100°C are common to facilitate cyclization.
  • Atmosphere : Inert atmospheres (nitrogen or argon) are often used to prevent oxidation or moisture interference.
  • Solvents : Polar aprotic solvents such as DMF or THF are preferred for their ability to dissolve both organic and inorganic reagents and facilitate nucleophilic substitution.
  • Bases : Triethylamine or other organic bases neutralize generated acids and promote cyclization.

Industrial Scale Considerations

Analytical Characterization Supporting Preparation

Technique Purpose Typical Observations for this compound
Nuclear Magnetic Resonance (NMR) Confirm structure and purity 1H NMR signals: methyl protons (~2.3 ppm), aromatic protons (6.8–7.5 ppm)
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak consistent with 211.62 g/mol molecular weight
X-ray Crystallography Determine crystal structure and bond angles Monoclinic structures with defined unit cell parameters, confirming substitution sites

Summary Table of Preparation Methods

Method Aspect Description
Starting Materials 3-Fluorobenzaldehyde, chloroacetonitrile
Key Reaction Type Cyclocondensation and chloromethylation
Reaction Conditions Reflux at 60–100°C, inert atmosphere, solvents such as THF or DMF
Catalysts/Bases Triethylamine or similar organic bases
Purification Techniques Chromatography, recrystallization
Scale-up Techniques Continuous flow reactors, automated control systems
Characterization Methods NMR, MS, and X-ray crystallography
Typical Yield High yield achievable with optimized conditions

Research Findings and Notes

  • The chloromethyl group at position 2 confers reactivity for further chemical transformations, enabling nucleophilic substitution reactions with amines or thiols, expanding the compound’s utility as a synthetic intermediate.
  • The 3-fluorophenyl substituent influences electronic properties, enhancing metabolic stability and lipophilicity, important for pharmaceutical applications.
  • Mild reaction conditions and commercially available starting materials enable cost-effective synthesis without the need for protecting groups or extensive purification of intermediates.
  • Industrial methods focus on maximizing yield and purity while minimizing by-products through continuous processing and advanced purification.

Q & A

Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole, and what critical reaction conditions optimize yield?

  • Methodological Answer: The synthesis typically involves cyclocondensation of precursors containing fluorophenyl and chloromethyl groups. For example, chloromethyl-oxazole derivatives are synthesized via nucleophilic substitution or coupling reactions, where the chloromethyl group acts as a reactive site for further functionalization . Key conditions include:
  • Temperature control : Maintaining 60–80°C to prevent side reactions.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
    Optimization strategies involve monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of fluorophenyl precursors to chloromethylating agents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer:
  • NMR Spectroscopy :
  • ¹H NMR : Look for singlet peaks near δ 2.5–3.0 ppm for the chloromethyl (-CH₂Cl) group and aromatic protons (δ 6.5–8.0 ppm) from the 3-fluorophenyl ring .
  • ¹³C NMR : Peaks at ~40–45 ppm indicate the chloromethyl carbon, while fluorophenyl carbons appear at 110–160 ppm .
  • IR Spectroscopy : Stretching vibrations at 750–780 cm⁻¹ (C-Cl) and 1600–1650 cm⁻¹ (C=N/C=C in oxazole) confirm functional groups .
  • Mass Spectrometry (HRMS) : A molecular ion peak matching the exact mass (calc. for C₁₀H₇ClFNO: 227.02 g/mol) validates purity .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the electronic properties and reactivity of the oxazole ring?

  • Methodological Answer: The electron-withdrawing fluorine atom on the phenyl ring induces meta-directing effects , altering the oxazole’s electron density. This is confirmed via:
  • Computational studies : Density Functional Theory (DFT) calculations show decreased electron density at the oxazole’s C2 and C5 positions, enhancing electrophilic substitution reactivity .
  • Crystallographic data : Dihedral angles between the fluorophenyl and oxazole rings (e.g., 64.1° in related structures) reveal steric hindrance, which impacts π-π stacking and intermolecular interactions .
    Researchers should compare Hammett substituent constants (σₘ for -F = +0.34) to predict regioselectivity in further derivatization .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer: Discrepancies often arise from variations in assay conditions or structural modifications. To address this:
  • Standardize assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Structure-Activity Relationship (SAR) analysis : Compare bioactivity across derivatives with systematic substitutions (e.g., replacing -Cl with -CF₃) to isolate critical functional groups. For example, ’s table shows 5-(substituted phenyl)-oxadiazoles exhibit higher antimicrobial activity than thiazole analogs .
  • Meta-analysis : Pool data from multiple studies using tools like RevMan to identify statistically significant trends.

Q. How can crystallography elucidate the solid-state behavior of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:
  • Hydrogen bonding : Weak C–H···F interactions (distance: 2.8–3.2 Å) stabilize the crystal lattice, influencing solubility .
  • π-π stacking : Centroid distances of 3.7–3.9 Å between fluorophenyl and oxazole rings enhance thermal stability .
    To resolve disorder in crystal structures (e.g., fluorine positional disorder in ), use refinement software like SHELXL and apply anisotropic displacement parameters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole
Reactant of Route 2
2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole

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